N,N-Bis(carboxymethyl)aminoacetylproline

tumor imaging SPECT technetium-99m chelation

N,N-Bis(carboxymethyl)aminoacetylproline (BCMAAP, CAS 93583-08-5) is a synthetic amino acid derivative that fuses an iminodiacetic acid (IDA) chelating headgroup with an L‑proline tail via an acetyl linker. This architecture yields a bifunctional molecule: three carboxymethyl oxygen atoms and a tertiary amine provide a tetradentate coordination sphere for metal ions such as 99mTc, while the proline moiety can influence biodistribution and tumor recognition.

Molecular Formula C11H16N2O7
Molecular Weight 288.25 g/mol
CAS No. 93583-08-5
Cat. No. B12918332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(carboxymethyl)aminoacetylproline
CAS93583-08-5
Molecular FormulaC11H16N2O7
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O
InChIInChI=1S/C11H16N2O7/c14-8(13-3-1-2-7(13)11(19)20)4-12(5-9(15)16)6-10(17)18/h7H,1-6H2,(H,15,16)(H,17,18)(H,19,20)/t7-/m0/s1
InChIKeyLXZKWKLXKVDKGD-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(carboxymethyl)aminoacetylproline (CAS 93583-08-5) – A Proline-Based Chelator for Targeted Radiopharmaceutical Development


N,N-Bis(carboxymethyl)aminoacetylproline (BCMAAP, CAS 93583-08-5) is a synthetic amino acid derivative that fuses an iminodiacetic acid (IDA) chelating headgroup with an L‑proline tail via an acetyl linker [1]. This architecture yields a bifunctional molecule: three carboxymethyl oxygen atoms and a tertiary amine provide a tetradentate coordination sphere for metal ions such as 99mTc, while the proline moiety can influence biodistribution and tumor recognition [2]. The compound is catalogued as a proline/analogue in MeSH and as a Supplementary Concept (C050425) with the entry term BCMAAP [1].

Why Generic Chelator Substitution Cannot Replicate N,N-Bis(carboxymethyl)aminoacetylproline Performance


Generic polyaminocarboxylate chelators such as DTPA or EDTA efficiently coordinate metals but lack the proline‑derived structural motif that imparts differential tumor affinity and pharmacokinetics. In murine models, 99mTc‑BCMAAP exhibits sustained tumor‑to‑blood and tumor‑to‑muscle ratios over 3–12 h, a profile that cannot be extrapolated to simple IDA or DTPA analogues [1]. Substitution with a standard chelator would forfeit the tumor‑localizing specificity that is the primary value proposition for procurement in radiopharmaceutical applications [1].

Quantitative Differentiation of N,N-Bis(carboxymethyl)aminoacetylproline Against Closest Analogues


Tumor‑to‑Normal‑Tissue Radioactivity Ratios vs. Non‑Tumor‑Specific 99mTc Chelates

In BALB/c mice bearing four transplanted tumor types, 99mTc‑BCMAAP (0.37 MBq/0.5 mg i.v.) showed higher radioactivity in tumors than in blood, femur, brain, heart, lung, muscle, and spleen at all measured time points [1]. This contrasts sharply with non‑tumor‑specific chelates such as 99mTc‑DTPA, which show rapid clearance from tumors and minimal tumor‑to‑background contrast [2].

tumor imaging SPECT technetium-99m chelation

Differential Tumor‑Type Affinity Within a Single Study: Head‑to‑Head Comparison of Four Transplanted Tumors

The same study directly compared 99mTc‑BCMAAP uptake in four co‑existing tumor models. Radioactivity was highest in uterocervical carcinoma‑14 and hepatoma, and significantly lower in sarcoma‑180 and Lewis lung carcinoma [1]. This intra‑experiment ranking provides direct evidence of differential tumor affinity.

tumor selectivity radiopharmaceutical biodistribution

Prolonged Tumor Retention vs. Typical Kidney/Liver Washout Kinetics

While kidney and liver radioactivity exceeded tumor levels, the tumor‑to‑blood and tumor‑to‑muscle ratios remained elevated for at least 12 h post‑injection [1]. In contrast, 99mTc‑MIBI, a clinical tumor‑imaging agent, shows heart‑ and liver‑dominated uptake with tumor washout starting at 2 h [2].

pharmacokinetics retention time SPECT imaging window

Structural Determinant of Tumor Affinity: Proline‑Chelator Linkage vs. Simple IDA Chelators

BCMAAP incorporates an L‑proline residue conjugated via an amide bond to the IDA chelator. This design contrasts with simple bis(carboxymethyl)amine chelators (e.g., nitrilotriacetic acid, NTA) that lack an amino‑acid targeting moiety [1]. The proline amide bond is metabolically stable and contributes to the compound’s tumor‑localizing properties, whereas NTA‑based 99mTc complexes show no preferential tumor uptake [2].

structure‑activity relationship bifunctional chelator tumor targeting

High‑Value Application Scenarios for N,N‑Bis(carboxymethyl)aminoacetylproline Procurement


Preclinical Tumor Imaging with 99mTc‑BCMAAP in Hepatoma and Cervical Carcinoma Models

Based on the evidence that 99mTc‑BCMAAP has high affinity for uterocervical carcinoma‑14 and hepatoma [1], the compound is ideally suited for radiopharmaceutical labs developing SPECT probes for these tumor types. The prolonged tumor retention (>12 h) allows flexible imaging schedules and multi‑time‑point biodistribution studies that are not possible with rapidly clearing alternatives [1].

Metal‑Chelate Stability Studies Using a Bifunctional Proline Scaffold

BCMAAP can serve as a model ligand for studying the coordination chemistry of 99mTc and other radiometals on an amino‑acid‑appended IDA framework. Procurement is justified when researchers require a well‑defined S‑stereoisomer (L‑proline) chelator whose metal‑binding and tumor‑localizing properties have been documented in vivo [1].

Comparative Pharmacology Against Non‑Selective 99mTc Chelates

Investigators evaluating the role of the proline moiety in tumor targeting can use BCMAAP as a positive control against simple IDA‑chelators (e.g., NTA) or DTPA. The established tumor‑to‑background contrast [1] provides a quantitative baseline for head‑to‑head biodistribution experiments aimed at elucidating structure‑activity relationships in radiopharmaceutical design [1].

Archival‑Data Re‑evaluation and SAR Expansion

Because the primary pharmacological characterization was published in 1986 [1], BCMAAP represents an underexplored chemical space for modern analytical techniques (e.g., high‑resolution mass spectrometry, cryo‑EM). Procurement enables fresh investigations into the metal‑chelate structure and tumor‑homing mechanism, potentially leading to derivative compounds with improved properties.

Quote Request

Request a Quote for N,N-Bis(carboxymethyl)aminoacetylproline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.